Mericitabine

Description

This compound is an orally available prodrug of PSI-6130 which is a selective cytidine nucleoside analogue and non-cytotoxic hepatitis C virus (HCV) polymerase inhibitor. After intracellular uptake, this compound is phosphorylated into two active triphosphate metabolites, which disable HCV RNA-dependent RNA polymerase (non-structural protein 5B; NS5B) upon binding. This results in the blockage of viral HCV RNA production and thus viral replication. This agent has a high barrier to resistance, however, a substitution mutation (S282T) on HCV NS5B impairs this compound's activity significantly.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

inhibits HCV polymerase; structure in first source

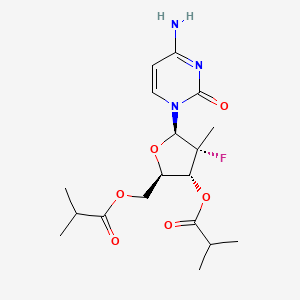

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESJYFEMSJZLZ-MAAOGQSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025655 | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940908-79-2 | |

| Record name | Mericitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mericitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mericitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mericitabine: A Technical Guide to a Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog that demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Through intracellular phosphorylation, this compound is converted into its active triphosphate form, which acts as a chain terminator during viral RNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and clinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Hepatitis C virus infection remains a significant global health concern. The viral NS5B polymerase is a key enzyme in the HCV replication cycle, making it a prime target for antiviral drug development.[2] this compound emerged as a promising candidate in the class of nucleoside inhibitors, characterized by a high barrier to resistance.[3] This guide synthesizes the core technical data on this compound for researchers and professionals in the field of antiviral drug development.

Chemical and Physical Properties

This compound is the 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine).[2] The prodrug formulation enhances oral bioavailability.

| Property | Value |

| Chemical Formula | C₁₈H₂₆FN₃O₆ |

| Molecular Weight | 399.41 g/mol |

| Synonyms | RG7128, R7128, RO5024048 |

Mechanism of Action

This compound's antiviral activity is dependent on its intracellular conversion to the active triphosphate forms.[4][5]

-

Cellular Uptake and Metabolism: this compound is absorbed and rapidly converted in the body to its parent nucleoside, RO4995855 (PSI-6130).[2][4]

-

Intracellular Phosphorylation: Within the hepatocyte, cellular kinases phosphorylate RO4995855 to its monophosphate, diphosphate, and ultimately its active triphosphate form, RO4995855-TP (PSI-6130-TP).[3][4] A secondary active metabolite, the uridine triphosphate analog RO5012433-TP, is also formed.[2][4]

-

NS5B Polymerase Inhibition: The active triphosphate metabolites act as competitive inhibitors of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase.[3]

-

Chain Termination: Incorporation of the analog into the growing viral RNA chain results in the termination of RNA synthesis, thus halting viral replication.[3]

In Vitro Activity

The antiviral activity of this compound's active metabolites has been evaluated in enzymatic and cell-based assays.

| Compound | Assay | HCV Genotype | IC₅₀ / EC₅₀ (µM) |

| PSI-6130-TP | NS5B Polymerase Inhibition | 1b | 0.13 (IC₅₀) |

| PSI-6130 | Replicon Assay | 1b (Con1) | 0.51 (EC₅₀) |

| PSI-6130 | Replicon Assay | 1a (H77) | 0.30 (EC₅₀) |

| PSI-6130 | Replicon Assay (40% Human Serum) | Not Specified | 0.51 (EC₅₀) |

| PSI-6130-TP | Replicon Assay | Not Specified | 0.34 (IC₅₀) |

Resistance Profile

A primary advantage of this compound is its high barrier to resistance. The S282T substitution in the NS5B polymerase is the most commonly identified resistance-associated variant in vitro.[6] However, this mutation is often associated with reduced viral fitness. In clinical trials, the emergence of the S282T variant has been rare.[7]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy volunteers and HCV-infected patients.

Table 3: Pharmacokinetic Parameters of RO4995855 in HCV-Infected Patients (PROPEL & JUMP-C Studies) [2]

| This compound Dose | Cmin (µg/mL) |

| 500 mg BID | 1.24 |

| 1000 mg BID | 2.01 |

-

Half-life: The mean terminal elimination half-life of RO4995855 ranges from 4.0 to 6.9 hours.[2]

-

Excretion: Approximately 90% of an administered dose of this compound is excreted in the urine, primarily as RO4995855.[2]

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably the PROPEL and JUMP-C studies, in combination with pegylated interferon alfa-2a and ribavirin.

Table 4: Virological Response Rates in the PROPEL and JUMP-C Studies [2]

| Study | This compound Dose | IL28B Genotype | RVR (%) | cEVR (%) |

| PROPEL & JUMP-C | 500 mg BID | CC | 64.3 | 100 |

| Non-CC | 26.5 | 76.5 | ||

| 1000 mg BID | CC | 95.1 | 100 | |

| Non-CC | 52.3 | 84.6 | ||

| Placebo | CC | 33.3 | 80.6 | |

| Non-CC | 5.7 | 28.6 |

RVR: Rapid Virological Response (HCV RNA <15 IU/mL at week 4) cEVR: complete Early Virological Response (HCV RNA <15 IU/mL at week 12)

JUMP-C Study Design: [7][8] This was a Phase 2b, randomized, double-blind, parallel-group study in treatment-naive patients with HCV genotype 1 or 4. Patients received either this compound 1000 mg twice daily or placebo in combination with pegylated interferon alfa-2a and ribavirin for 24 weeks. The primary endpoint was sustained virologic response (SVR).[7][8]

PROPEL Study Design: [9][10] This was a Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized to receive olaparib or placebo in combination with abiraterone and prednisone/prednisolone. While the provided search results for "PROPEL" are for a different drug (olaparib), the study design elements mentioned (randomized, double-blind, placebo-controlled) are typical for such trials. The PROPEL study involving this compound was a Phase 2b study with a similar combination therapy approach to JUMP-C, but with varying doses of this compound.[2][4]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Detailed Methodology:

-

Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1b) is used. A common template-primer system is a poly(A) template with a biotinylated oligo(dT) primer.

-

Reaction Mixture: A typical reaction mixture contains the NS5B enzyme, the template-primer, a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT), and a mixture of ATP, CTP, GTP, and a radiolabeled UTP (e.g., [³H]UTP).[11]

-

Compound Addition: The test compound (e.g., PSI-6130-TP) is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).

-

Quantification: The precipitated RNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Detailed Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that has been stably transfected with an HCV subgenomic replicon is used.[1][12] This replicon typically contains a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.[1][12]

-

Cell Seeding: The replicon cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a predetermined density.[7]

-

Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the cells. Appropriate controls (no-drug and positive control inhibitor) are included.

-

Incubation: The plates are incubated for a period of 2 to 3 days to allow for HCV replication and the effect of the compound to manifest.[7]

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured. For a luciferase reporter, a luminometer is used to measure light output.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

-

Data Analysis: The level of reporter gene activity in the treated cells is compared to the no-drug control to determine the percentage of inhibition of HCV replication. The EC₅₀ value is calculated by fitting the data to a dose-response curve. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with a demonstrated mechanism of action involving intracellular activation and RNA chain termination. Its high barrier to resistance and pangenotypic potential made it an important compound in the development of direct-acting antivirals for HCV. While it did not ultimately become a standalone therapy, the extensive preclinical and clinical data generated for this compound provide a valuable reference for the ongoing research and development of novel antiviral agents.

References

- 1. PROpel: Phase III trial of olaparib (ola) and abiraterone (abi) versus placebo (pbo) and abi as first-line (1L) therapy for patients (pts) with metastatic castration-resistant prostate cancer (mCRPC) - UROONCO [uroonco.uroweb.org]

- 2. Understanding the effect of the HCV polymerase inhibitor this compound on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (this compound Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Hepatitis C Virus Replicon RNA Synthesis by PSI-352938, a Cyclic Phosphate Prodrug of β-d-2′-Deoxy-2′-α-Fluoro-2′-β-C-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. merck.com [merck.com]

- 9. Olaparib Plus Abiraterone in Asian Patients With Metastatic Castration‐Resistant Prostate Cancer: PROpel Subset Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Mericitabine as an RNA Chain Terminator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is an investigational oral prodrug of a cytidine nucleoside analog, PSI-6130, designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a nucleoside polymerase inhibitor (NPI), its mechanism of action culminates in the termination of the elongating viral RNA chain, thereby preventing HCV replication.[1] This technical guide provides an in-depth overview of this compound's core function as an RNA chain terminator, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: From Prodrug to Chain Terminator

This compound's journey from administration to viral inhibition is a multi-step intracellular process. Upon entering hepatocytes, the prodrug this compound is metabolized into its active triphosphate forms.[3] This active metabolite then acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase.[4]

The key to its function as a chain terminator lies in the structural modification of the nucleoside analog. Once incorporated into the nascent viral RNA strand by the NS5B polymerase, the modified sugar moiety of the active metabolite of this compound prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This effectively halts further elongation of the RNA chain, leading to premature termination of viral replication.[1][5]

Signaling Pathway of this compound's Intracellular Activation and Action

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active form, PSI-6130, from preclinical and clinical studies.

Table 1: Preclinical Activity

| Compound | Assay Type | Parameter | Value | Reference |

| PSI-6130 | HCV Replicon Assay | EC90 | 4.6 ± 2 µM | [2] |

Table 2: Clinical Pharmacokinetics (Steady-State)

| This compound Dose (BID) | Parameter | Value (µg/mL) | Clinical Study | Reference |

| 500 mg | Mean Cmin | 1.24 | PROPEL/JUMP-C | [6] |

| 1000 mg | Mean Cmin | 2.01 | PROPEL/JUMP-C | [6] |

Table 3: Clinical Efficacy in Combination Therapy (JUMP-C Trial)

| Treatment Arm | Patient Population | Primary Endpoint | Result | Reference |

| This compound (1000 mg BID) + Peg-IFNα-2a/RBV | Treatment-naïve HCV Genotype 1/4 | SVR | 56.8% | [1][7] |

| Placebo + Peg-IFNα-2a/RBV | Treatment-naïve HCV Genotype 1/4 | SVR | 36.5% | [1][7] |

SVR: Sustained Virologic Response; Peg-IFNα-2a/RBV: Pegylated Interferon alfa-2a/Ribavirin

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds like this compound in a cellular context.

Objective: To determine the concentration of a compound that inhibits HCV RNA replication by a certain percentage (e.g., EC50 or EC90).

Methodology:

-

Cell Lines: Utilize human hepatoma cell lines (e.g., Huh-7) that stably harbor a subgenomic HCV replicon. These replicons contain the HCV nonstructural proteins, including NS5B polymerase, necessary for RNA replication. Often, a reporter gene, such as luciferase, is engineered into the replicon for ease of quantification. A selectable marker, like the neomycin resistance gene, is also included to maintain the replicon-containing cell population.

-

Cell Seeding: Plate the HCV replicon cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., the active metabolite of this compound, PSI-6130) and add them to the cells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, to allow for HCV replication and the antiviral compound to exert its effect.

-

Quantification of HCV Replication:

-

Luciferase Reporter: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer. The light output is directly proportional to the level of HCV replication.

-

RT-qPCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: Plot the percentage of inhibition of HCV replication against the compound concentration. Use a nonlinear regression model to calculate the EC50 and/or EC90 values.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay with Chain Termination

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to be incorporated by the HCV NS5B polymerase and terminate RNA synthesis.

Objective: To demonstrate that the active metabolite of this compound functions as an RNA chain terminator.

Methodology:

-

Components:

-

Enzyme: Highly purified recombinant HCV NS5B polymerase.

-

Template/Primer: A synthetic RNA template with a complementary primer annealed to it. The primer is often radiolabeled (e.g., with ³²P) at its 5' end for visualization.

-

Nucleotides: A mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Inhibitor: The active triphosphate form of the nucleoside analog (e.g., this compound triphosphate).

-

-

Reaction Setup: Combine the NS5B polymerase, the primer-template duplex, and the nucleotide mixture in a reaction buffer.

-

Initiation of RNA Synthesis: Initiate the polymerase reaction by adding a divalent cation (e.g., Mg²⁺).

-

Incorporation and Termination: The polymerase will extend the primer along the template. In the presence of the chain-terminating nucleotide analog, a fraction of the elongating RNA strands will incorporate the analog, leading to termination of synthesis at that specific position.

-

Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Product Analysis:

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products using autoradiography. The presence of shorter RNA fragments in the lanes containing the inhibitor, corresponding to the positions of incorporation of the analog, provides direct evidence of chain termination.

-

Workflow for In Vitro Chain Termination Assay

Caption: Experimental workflow for the in vitro RNA chain termination assay.

Resistance to this compound

The primary mutation associated with resistance to this compound in vitro is the S282T substitution in the HCV NS5B polymerase.[7] This mutation involves a serine to threonine change at amino acid position 282.

Identification and Characterization of the S282T Mutation

Methodology:

-

In Vitro Resistance Selection:

-

Culture HCV replicon cells in the presence of sub-lethal concentrations of the antiviral drug over an extended period.

-

Gradually increase the drug concentration to select for resistant cell populations.

-

-

Sequencing:

-

Isolate viral RNA from the resistant cell colonies.

-

Perform reverse transcription PCR (RT-PCR) to amplify the NS5B coding region.

-

Sequence the amplified DNA to identify mutations compared to the wild-type sequence.

-

-

Site-Directed Mutagenesis:

-

Introduce the identified mutation (e.g., S282T) into a wild-type NS5B expression vector using a site-directed mutagenesis kit.

-

Verify the mutation by DNA sequencing.

-

-

Phenotypic Characterization:

-

Express and purify the mutant NS5B polymerase.

-

Perform in vitro polymerase assays to compare the enzymatic activity and susceptibility to the inhibitor of the mutant versus the wild-type enzyme.

-

Introduce the mutation into an HCV replicon system to assess its impact on viral replication and drug susceptibility in a cell-based model.

-

Conclusion

This compound exemplifies the targeted approach of modern antiviral drug development. Its function as an RNA chain terminator is a result of its specific chemical structure, which, after intracellular activation, allows it to be incorporated into the growing viral RNA chain and subsequently halt its extension. The in-depth understanding of its mechanism of action, supported by robust in vitro and clinical data, underscores the potential of nucleoside analogs in the treatment of viral diseases. The methodologies detailed in this guide provide a framework for the continued investigation and development of such antiviral agents.

References

- 1. JUMP-C: a randomized trial of this compound plus pegylated interferon alpha-2a/ribavirin for 24 weeks in treatment-naïve HCV genotype 1/4 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HCV Protease | TargetMol [targetmol.com]

- 3. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor this compound (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H26FN3O6 | CID 16122663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the effect of the HCV polymerase inhibitor this compound on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

In Vitro Antiviral Profile of Mericitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Mericitabine (RG7128), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details its mechanism of action, quantitative antiviral potency, resistance profile, and the standard experimental protocols used for its evaluation.

Introduction

This compound (RG7128) is an orally bioavailable prodrug of PSI-6130 (also known as RO4995855 or β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine). As a selective inhibitor of the HCV NS5B polymerase, it has demonstrated pangenotypic activity, making it a significant compound in the study of direct-acting antiviral (DAA) agents for HCV. Its mechanism involves intracellular conversion to an active triphosphate form that acts as a chain terminator of viral RNA synthesis.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular metabolic activation within hepatocytes.

-

Prodrug Conversion: Following oral administration and absorption, the di-isobutyl ester prodrug, this compound, is rapidly hydrolyzed in the plasma to its parent nucleoside analog, PSI-6130.[1]

-

Intracellular Phosphorylation: PSI-6130 is taken up by hepatocytes and undergoes phosphorylation by cellular kinases. It is first converted to PSI-6130-monophosphate, then to the diphosphate, and finally to the active antiviral agent, PSI-6130-triphosphate (PSI-6130-TP).[2]

-

Metabolic Bifurcation: A second active metabolite is also formed. The monophosphate form can be deaminated to a uridine analog, which is subsequently phosphorylated to its active triphosphate form, RO2433-TP.[1]

-

NS5B Polymerase Inhibition: Both PSI-6130-TP and RO2433-TP act as competitive inhibitors of the HCV NS5B RNA-dependent RNA polymerase. They are incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]

References

Methodological & Application

Mericitabine in HCV Replicon Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, PSI-6130 (also known as RO5855), which is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a critical enzyme in the HCV life cycle, NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This compound is intracellularly metabolized to its active triphosphate form, which acts as a chain terminator, thereby inhibiting viral RNA replication.[4] This document provides detailed application notes and protocols for the use of this compound in HCV replicon assays, a standard tool for evaluating the in vitro efficacy of anti-HCV compounds.

Mechanism of Action

This compound is an orally bioavailable prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes enzymatic conversion to PSI-6130, which is then phosphorylated by cellular kinases to its active triphosphate metabolite. This active form competes with natural nucleotides for incorporation into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, it leads to chain termination and halts viral replication.[2]

Caption: this compound's mechanism of action.

Data Presentation: In Vitro Activity of this compound's Active Form (PSI-6130)

The following table summarizes the in vitro antiviral activity and cytotoxicity of PSI-6130 in various HCV replicon assays. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Compound | HCV Genotype | Replicon System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| PSI-6130 | 1a (H77) | Subgenomic Replicon (Huh-7) | 0.30 | >98.4 (MT4 cells) | >328 | [5] |

| PSI-6130 | 1b (Con1) | Subgenomic Replicon (Huh-7) | 0.51 | >98.4 (MT4 cells) | >193 | [5] |

| PSI-6130 | 1b (Con1) | Subgenomic Replicon (Huh-7) | 0.61 | Not Reported | Not Applicable | [6] |

| PSI-6130 | 1b (S282T mutant) | Subgenomic Replicon | 3-6 fold increase vs. WT | Not Reported | Not Applicable | [7] |

Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase.[7] This mutation has been shown to confer a 3- to 6-fold reduction in susceptibility to PSI-6130 in vitro.[7] However, this level of resistance is considered low, and this compound is generally considered to have a high barrier to resistance.[8]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a common method for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for stable replicon cell lines)

-

This compound (or PSI-6130)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Experimental Workflow:

Caption: HCV replicon assay workflow.

Protocol:

-

Cell Seeding:

-

One day prior to the experiment, seed Huh-7 cells containing the HCV replicon into 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%).

-

-

Cell Treatment:

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include appropriate controls:

-

Vehicle control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

-

Positive control: A known HCV inhibitor.

-

Untreated control: Cells with fresh medium only.

-

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to the cell lysates.

-

-

Luminescence Measurement:

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.

-

A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 value.

-

Transient HCV Replicon Assay

For transient assays, HCV replicon RNA is introduced into Huh-7 cells via electroporation. This method is useful for studying the effects of compounds on the initial stages of RNA replication and for analyzing replicons that are not stable enough to generate a cell line.

Protocol Outline:

-

In Vitro Transcription of HCV Replicon RNA: Synthesize HCV replicon RNA from a linearized plasmid DNA template using a T7 RNA polymerase kit.

-

Electroporation:

-

Harvest and wash Huh-7 cells.

-

Resuspend the cells in a suitable electroporation buffer.

-

Mix the cells with the in vitro transcribed HCV replicon RNA.

-

Deliver an electrical pulse using an electroporator.

-

-

Cell Plating and Treatment:

-

Immediately after electroporation, plate the cells in 96-well plates.

-

Allow the cells to adhere for a few hours before adding the serially diluted this compound.

-

-

Incubation and Luciferase Assay: Follow steps 4-7 of the stable replicon assay protocol.

Conclusion

HCV replicon assays are indispensable tools for the preclinical evaluation of anti-HCV compounds like this compound. These assays provide quantitative data on the potency and cytotoxicity of drug candidates and are crucial for understanding their mechanism of action and resistance profiles. The protocols and data presented here serve as a comprehensive guide for researchers working on the development of novel HCV therapeutics.

References

- 1. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (this compound Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor this compound (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robust full-length hepatitis C virus genotype 2a and 2b infectious cultures using mutations identified by a systematic approach applicable to patient strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Application Notes and Protocols for Mericitabine Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, PSI-6130, which acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed for the treatment of chronic HCV infection, this compound undergoes intracellular phosphorylation to its active triphosphate forms, which are then incorporated into the nascent viral RNA chain, causing premature termination of replication.[1] While clinical trials have provided significant data on its efficacy and pharmacokinetics in humans, preclinical evaluation in animal models is a critical step in understanding its in vivo properties. This document provides detailed application notes and protocols for the use of this compound in relevant animal models for HCV research.

Due to the limited availability of published, detailed preclinical studies of this compound in animal models, the following protocols are based on established methodologies for testing anti-HCV agents in the most relevant models: the chimpanzee and the humanized liver chimeric mouse (uPA-SCID).

Mechanism of Action

This compound is administered as a prodrug and is metabolized to its active form within hepatocytes. The mechanism involves the following key steps:

-

Cellular Uptake: this compound enters the hepatocyte.

-

Conversion to Monophosphate: It is converted to a cytidine monophosphate.

-

Phosphorylation to Active Triphosphate: The monophosphate is further phosphorylated to both cytidine and uridine triphosphates, the active forms of the drug.[1][2]

-

Inhibition of NS5B Polymerase: The active triphosphate metabolites compete with natural nucleotides for incorporation into the growing HCV RNA strand by the NS5B polymerase.

-

Chain Termination: Incorporation of the modified nucleotide leads to the termination of RNA chain elongation, thus inhibiting viral replication.[1]

Animal Models for HCV Research

The host range of HCV is very narrow, primarily limited to humans and chimpanzees.[3] This has necessitated the development of specialized animal models.

-

Chimpanzee (Pan troglodytes): Historically the most relevant model for studying HCV infection, pathogenesis, and immune responses.[4][5] However, ethical considerations and high costs have severely restricted their use.

-

Humanized Liver Chimeric Mice (uPA-SCID): These are immunodeficient mice whose livers have been engrafted with human hepatocytes.[6][7] They are susceptible to HCV infection and are a valuable small animal model for evaluating antiviral efficacy. The cDNA-uPA/SCID variant offers improved health and higher human hepatocyte repopulation rates.[8]

Experimental Protocols

The following are representative protocols for evaluating the efficacy and pharmacokinetics of this compound in HCV animal models.

Protocol 1: Efficacy Study in HCV-Infected uPA-SCID Mice

This protocol is adapted from general procedures for testing anti-HCV compounds in this model.

1. Animal Model:

- Species: uPA+/+/SCID mice with human hepatocyte engraftment.

- Supplier: Commercially available from specialized vendors.

- Housing: Maintained in a specific pathogen-free (SPF) environment.

2. HCV Infection:

- Inoculum: Human serum from an HCV-positive donor (genotype 1a or 1b is common).

- Procedure: Intravenously inject mice with a defined titer of HCV.

- Verification of Infection: Monitor serum HCV RNA levels weekly by qRT-PCR. Proceed with treatment once viremia is stable.

3. Drug Formulation and Administration:

- Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

- Dosing: Based on previous studies with similar nucleoside analogs, a starting dose range of 10-100 mg/kg, administered twice daily (BID), is recommended.

- Administration: Oral gavage.

4. Experimental Design:

- Groups:

- Group 1: Vehicle control (n=5)

- Group 2: this compound (low dose, e.g., 10 mg/kg BID) (n=5)

- Group 3: this compound (high dose, e.g., 50 mg/kg BID) (n=5)

- Treatment Duration: 14-28 days.

5. Monitoring and Endpoints:

- Primary Endpoint: Change in serum HCV RNA levels from baseline.

- Secondary Endpoints:

- Intrahepatic HCV RNA levels at the end of the study.

- Tolerability (body weight, clinical signs).

- Sampling: Collect blood samples at regular intervals (e.g., days 0, 3, 7, 14, and at termination) for HCV RNA quantification.

6. Sample Analysis:

- HCV RNA Quantification: Use a validated qRT-PCR assay.

- Statistical Analysis: Compare the change in viral load between treated and control groups using appropriate statistical methods (e.g., ANOVA).

start [label="uPA-SCID Mice with\nHuman Hepatocytes"];

infection [label="Infect with HCV"];

stabilization [label="Allow Viremia to Stabilize"];

grouping [label="Randomize into Treatment Groups"];

treatment [label="Administer this compound or Vehicle (14-28 days)"];

monitoring [label="Monitor Body Weight and Clinical Signs"];

sampling [label="Collect Blood Samples for HCV RNA"];

termination [label="Euthanize and Collect Liver Tissue"];

analysis [label="Analyze Serum and Intrahepatic HCV RNA"];

end [label="Evaluate Efficacy"];

start -> infection;

infection -> stabilization;

stabilization -> grouping;

grouping -> treatment;

treatment -> monitoring;

treatment -> sampling;

treatment -> termination;

sampling -> analysis;

termination -> analysis;

analysis -> end;

}

Protocol 2: Pharmacokinetic Study in Rats

1. Animal Model:

- Species: Sprague-Dawley rats.

- Sex: Male and female.

2. Drug Formulation and Administration:

- Formulation: Prepare this compound for both oral (PO) and intravenous (IV) administration.

- Dosing:

- IV: 1-5 mg/kg

- PO: 10-50 mg/kg

3. Experimental Design:

- Groups:

- Group 1: IV administration (n=3-5)

- Group 2: PO administration (n=3-5)

- Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).

4. Sample Analysis:

- Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify this compound and its primary metabolite, PSI-6130, in plasma.

- Pharmacokinetic Parameters: Calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in HCV-Infected uPA-SCID Mice

| Treatment Group | Dose (mg/kg BID) | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Change at Day 14 (log10 IU/mL) |

| Vehicle Control | 0 | 5.5 | +0.2 |

| This compound | 10 | 5.6 | -1.5 |

| This compound | 50 | 5.4 | -2.8 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-inf) (ng*h/mL) | 2500 | 5000 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 20 |

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in established animal models of HCV infection. While specific data for this compound in these models is scarce in the public domain, the methodologies described are standard in the field of antiviral drug development. The uPA-SCID mouse model is particularly valuable for assessing in vivo efficacy, while standard rodent models can be used to characterize the pharmacokinetic profile of the compound. Such studies are essential for bridging the gap between in vitro activity and clinical outcomes.

References

- 1. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor this compound (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hepatitis C virus infection and related liver disease: the quest for the best animal model [frontiersin.org]

- 4. The Chimpanzee Model of Viral Hepatitis: Advances in Understanding the Immune Response and Treatment of Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A critical role for the chimpanzee model in the study of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-HCV therapies in chimeric scid-Alb/uPA mice parallel outcomes in human clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Usefulness of humanized cDNA-uPA/SCID mice for the study of hepatitis B virus and hepatitis C virus virology - PubMed [pubmed.ncbi.nlm.nih.gov]

Mericitabine Administration in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (also known as RG7128 and PSI-6130) is a prodrug of a cytidine nucleoside analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a chain terminator, it prevents the elongation of the viral RNA transcript, thereby halting viral replication.[2] Following oral administration, this compound is rapidly absorbed and converted to its active triphosphate forms, which then exert their antiviral effects within the host cell. This document provides detailed application notes and protocols for the administration of this compound in laboratory animals for preclinical research, including pharmacokinetic, efficacy, and toxicology studies.

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome.

Metabolic Activation:

-

Following oral administration, the diester prodrug this compound is rapidly hydrolyzed to the nucleoside analog PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine).

-

PSI-6130 is taken up by hepatocytes and undergoes intracellular phosphorylation.

-

It is first converted to PSI-6130 monophosphate and subsequently to the active triphosphate form, PSI-6130-TP.

-

A second active metabolite, RO2433-TP, is also formed through deamination of PSI-6130 followed by phosphorylation.[2][3]

Inhibition of HCV Replication:

-

The active triphosphate metabolites act as competitive inhibitors of the natural nucleotide substrates for the HCV NS5B polymerase.

-

Incorporation of the analog into the nascent viral RNA chain leads to premature termination of RNA synthesis, thus inhibiting viral replication.

Data Presentation

Pharmacokinetic Parameters of PSI-6130 in Rhesus Monkeys

The following table summarizes the single-dose pharmacokinetic parameters of PSI-6130 (the primary metabolite of this compound) in rhesus monkeys following intravenous (IV) and oral (PO) administration of 33.3 mg/kg.

| Parameter | IV Administration (Mean ± SD) | Oral Administration (Mean ± SD) |

| Dose (mg/kg) | 33.3 | 33.3 |

| Cmax (μM) | - | 9.6 ± 2.6 |

| Tmax (h) | - | 1 - 3 |

| Apparent Half-life (h) | 4.54 ± 3.98 | 5.64 ± 1.13 |

| Mean Absorption Time (h) | - | 4.6 |

| Oral Bioavailability (%) | - | 24.0 ± 14.3 |

| Total Bioavailability (%) | - | 64 ± 26 |

| Urine Recovery (Unchanged, %) | 32.9 ± 12.6 | 6.0 ± 3.9 |

| Urine Recovery (Deaminated, %) | 18.9 ± 6.6 | 3.9 ± 1.0 |

Data sourced from a study on the pharmacokinetics of PSI-6130 in rhesus monkeys.

Experimental Protocols

Pharmacokinetic Study in Rhesus Monkeys

Objective: To determine the single-dose pharmacokinetic profile of this compound's active metabolite, PSI-6130, following intravenous and oral administration in rhesus monkeys.

Animal Model:

-

Species: Rhesus monkey (Macaca mulatta)

-

Sex: Male and/or female

-

Weight: To be recorded for each animal.

-

Housing: Housed individually in stainless steel cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard primate chow and water ad libitum.

Materials:

-

This compound (or PSI-6130)

-

Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)

-

Vehicle for intravenous administration (e.g., sterile saline)

-

Syringes and needles for dosing and blood collection

-

Equipment for blood processing (centrifuge, tubes for plasma separation)

-

Analytical equipment for drug concentration determination (e.g., LC-MS/MS)

Experimental Workflow:

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the study.

-

Fasting: Fast animals overnight prior to dosing, with water available ad libitum.

-

Dosing:

-

Oral Administration: Administer a single dose of this compound (e.g., 33.3 mg/kg) via oral gavage. The volume should be appropriate for the animal's weight.

-

Intravenous Administration: Administer a single bolus dose of this compound (e.g., 33.3 mg/kg) into a suitable vein (e.g., cephalic or saphenous).

-

-

Blood Collection: Collect blood samples (e.g., 1-2 mL) from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Use an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Determine the plasma concentrations of PSI-6130 and its metabolites using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis software.

In Vivo Efficacy Study in a Human Liver Chimeric Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of this compound against HCV infection in a relevant animal model.

Animal Model:

-

Human liver chimeric mice (e.g., uPA/SCID mice transplanted with human hepatocytes). These mice are susceptible to HCV infection and support viral replication.

Materials:

-

This compound

-

Vehicle for oral administration

-

HCV inoculum of a specific genotype

-

Reagents and equipment for HCV RNA quantification (qRT-PCR)

Procedure:

-

HCV Infection: Inoculate human liver chimeric mice with HCV-positive human serum or cell culture-derived HCV.

-

Confirmation of Infection: Monitor HCV RNA levels in the serum of the mice to confirm the establishment of a persistent infection.

-

Treatment Initiation: Once a stable viremia is established, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound orally (e.g., once or twice daily) at various dose levels to the treatment groups. The control group should receive the vehicle only.

-

Monitoring:

-

Collect blood samples at regular intervals (e.g., weekly) to monitor HCV RNA levels.

-

Monitor the general health of the animals, including body weight and clinical signs.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and collect liver tissue.

-

Quantify HCV RNA levels in the serum and liver tissue to determine the reduction in viral load.

-

Analyze liver histology for any changes in liver pathology.

-

Repeat-Dose Toxicology Study in Rodents (e.g., Rats)

Objective: To assess the potential toxicity of this compound following repeated oral administration in a rodent species.

Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Equal numbers of males and females

-

Age: Young adults

Procedure:

-

Dose Group Allocation: Randomly assign animals to multiple dose groups, including a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high).

-

Dosing: Administer this compound or vehicle orally once daily for a specified duration (e.g., 28 or 90 days).

-

Observations:

-

Clinical Signs: Observe animals daily for any signs of toxicity.

-

Body Weight and Food Consumption: Record body weight and food consumption weekly.

-

Ophthalmology: Conduct ophthalmic examinations before and at the end of the study.

-

Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

-

-

Necropsy and Histopathology:

-

At the end of the study, perform a full necropsy on all animals.

-

Record organ weights.

-

Collect a comprehensive set of tissues for histopathological examination.

-

-

Data Analysis: Analyze the data to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Safety and Handling

-

Follow all institutional guidelines for the safe handling of chemical compounds and laboratory animals.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.

-

For studies involving infectious agents like HCV, all work must be conducted in a BSL-2 or higher facility with appropriate safety precautions.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, such as dose levels, duration of treatment, and choice of animal model, should be optimized based on the specific research objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. Resistance to this compound, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

Application Notes and Protocols for In Vitro Studies of Mericitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, RO5855 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), which is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component in the investigation of anti-HCV therapeutics, robust and reproducible in vitro studies are essential to characterize its antiviral activity, mechanism of action, and potential cytotoxicity. These application notes provide detailed information on the dosing, formulation, and relevant experimental protocols for the use of this compound and its active metabolite, RO5855, in a laboratory setting.

Mechanism of Action

This compound is designed for oral administration and is rapidly converted in the plasma to its active nucleoside form, RO5855.[1] Subsequently, RO5855 is taken up by hepatocytes and undergoes intracellular phosphorylation by cellular kinases to form the active triphosphate metabolites, RO5855-TP (a cytidine triphosphate analog) and RO2433-TP (a uridine triphosphate analog).[1] These active metabolites act as chain terminators when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby inhibiting viral replication. This compound has demonstrated activity against all HCV genotypes.[1][2]

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active form, RO5855, against HCV. Data is primarily derived from studies utilizing human hepatoma cell lines (e.g., Huh-7) harboring HCV subgenomic replicons.

Table 1: In Vitro Anti-HCV Activity of RO5855

| HCV Genotype | Cell Line | Assay Format | EC50 (µM) | EC90 (µM) | Reference |

| 1b | Huh-7 derivative (2209-23) | Renilla Luciferase Replicon Assay | Value not explicitly stated, but activity observed in the 0.02-50 µM range | Value not explicitly stated | [1] |

| 1-6 | Not Specified | In vitro potency confirmed | Not Specified | Not Specified | [3] |

Table 2: In Vitro Cytotoxicity of RO5855

| Cell Line | Assay | CC50 (µM) | Reference |

| Huh-7 | WST-1 Assay | > 100 | [1] |

| G1b Replicon Cells | WST-1 Assay | > 100 | [1] |

| Primary Human Hepatocytes | Not Specified | > 100 | [1] |

Experimental Protocols

Formulation and Preparation of Stock Solutions

For in vitro studies, it is recommended to use the active nucleoside, RO5855, directly. If using the prodrug this compound, be aware that its conversion to the active form may vary in different cell culture systems and may not fully replicate the in vivo metabolic process.

Materials:

-

RO5855 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of RO5855 in 100% DMSO. For example, a 10 mM stock solution.

-

Ensure the powder is completely dissolved by gentle vortexing or pipetting.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

HCV Replicon Assay for Antiviral Activity

This protocol describes a common method to assess the antiviral activity of RO5855 using a Huh-7 cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

White, opaque 96-well cell culture plates

-

RO5855 stock solution

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Trypsinize and count the HCV replicon cells.

-

Seed the cells into a white, opaque 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of RO5855 in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RO5855 or the vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system using a luminometer.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the HCV Replicon Assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound in parallel with the antiviral assay to determine its therapeutic index (Selectivity Index, SI = CC50/EC50). The following protocol describes a general method using the WST-1 assay.

Materials:

-

Huh-7 cells (or the same cell line used for the antiviral assay)

-

Complete cell culture medium

-

Clear 96-well cell culture plates

-

RO5855 stock solution

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed Huh-7 cells in a clear 96-well plate at the same density as in the antiviral assay.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add serial dilutions of RO5855 to the cells, including a vehicle control and a control with untreated cells.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Approximately 1-4 hours before the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of the HCV NS5B polymerase, it is important to consider its potential interactions with cellular signaling pathways.

HCV and NF-κB Signaling

HCV infection has been shown to activate the non-canonical NF-κB pathway, which can promote viral assembly and contribute to liver pathogenesis. This activation involves the NF-κB-inducing kinase (NIK) and IκB kinase α (IKK-α). While the direct effect of this compound on this pathway has not been extensively characterized, its impact on reducing viral replication would indirectly lead to a downstream reduction in virus-induced NF-κB activation.

Figure 3: Putative interaction of this compound with the HCV-induced NF-κB signaling pathway.

This compound and Interferon Signaling

Interferons (IFNs) are key cytokines in the innate immune response to viral infections, including HCV. IFN signaling leads to the expression of numerous interferon-stimulated genes (ISGs) that have antiviral functions. Some studies have investigated the combination of this compound with pegylated interferon, suggesting at least an additive effect.[1] In vitro studies have shown that RO5855, in combination with ribavirin, does not negatively impact the expression of ISGs.[1] Further investigation is warranted to fully elucidate the interplay between this compound and the IFN signaling cascade.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound and its active metabolite, RO5855. Adherence to these protocols will facilitate the generation of reliable and comparable data for the assessment of its antiviral efficacy and cytotoxic potential. Further research into the effects of this compound on host cell signaling pathways will provide a more comprehensive understanding of its mechanism of action and its role in combination therapies for HCV infection.

References

- 1. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (this compound Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor this compound (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the effect of the HCV polymerase inhibitor this compound on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mericitabine in Combination Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mericitabine, a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, in combination with other antiviral agents. This document includes a summary of key clinical trial data, detailed experimental protocols for in-vitro and clinical evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (RG7128) is an orally bioavailable prodrug of PSI-6130.[1] Following administration, it is converted intracellularly into its active triphosphate form, which acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thereby inhibiting viral replication.[1] this compound has demonstrated activity against multiple HCV genotypes and possesses a high barrier to resistance.[2][3] Clinical development has focused on its use in combination with other direct-acting antivirals (DAAs) and standard-of-care agents to increase efficacy and reduce treatment duration.

Mechanism of Action of Combination Therapy

Successful antiviral combination therapy relies on targeting different stages of the viral life cycle, leading to synergistic or additive effects and a higher barrier to resistance.

-

This compound (NS5B Nucleoside Inhibitor): As a nucleoside analog, the active triphosphate metabolite of this compound is incorporated into the growing viral RNA chain by the NS5B polymerase. This leads to premature termination of RNA synthesis, halting viral replication.[1]

-

NS3/4A Protease Inhibitors (e.g., Boceprevir, Telaprevir, Danoprevir): These agents block the activity of the HCV NS3/4A serine protease, an enzyme essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication and assembly.[4][5]

-

Ribavirin: The exact mechanism of action of ribavirin is not fully elucidated but is thought to involve multiple pathways, including induction of lethal mutagenesis of the viral genome and inhibition of the host inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral RNA synthesis.[6]

-

Peginterferon Alfa-2a: This agent stimulates the host's innate immune response against HCV by upregulating a cascade of interferon-stimulated genes (ISGs) with antiviral properties.

Below is a diagram illustrating the points of intervention of these antiviral agents within the HCV replication cycle.

Caption: Mechanism of action of different classes of anti-HCV drugs.

Quantitative Data from Clinical Trials

The efficacy of this compound in combination with other antiviral agents has been evaluated in several key clinical trials. The primary endpoint in these studies was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.

DYNAMO 1 & 2 Trials: this compound with Protease Inhibitors in Prior Null Responders

These Phase 2 trials evaluated the addition of this compound to peginterferon alfa-2a/ribavirin (Peg-IFN/RBV) and a first-generation protease inhibitor (boceprevir in DYNAMO 1, telaprevir in DYNAMO 2) in patients with chronic HCV genotype 1 infection who had a prior null response to Peg-IFN/RBV.[7][8]

| Trial | Treatment Arm | Treatment Duration | SVR12 Rate |

| DYNAMO 1 | This compound + Boceprevir + Peg-IFN/RBV | 24 weeks | 60.0% |

| This compound + Boceprevir + Peg-IFN/RBV then Boceprevir + Peg-IFN/RBV | 48 weeks | 70.0% | |

| DYNAMO 2 | This compound + Telaprevir + Peg-IFN/RBV then this compound + Peg-IFN/RBV | 24 weeks | 81.0% |

| This compound + Telaprevir + Peg-IFN/RBV then this compound + Peg-IFN/RBV then Peg-IFN/RBV | 48 weeks | 95.7% | |

| This compound + Telaprevir + Peg-IFN/RBV then Peg-IFN/RBV | 48 weeks | 70.8% |

Data sourced from the DYNAMO 1 and DYNAMO 2 studies.[7][8]

INFORM-SVR Trial: Interferon-Free Regimen in Treatment-Naïve Patients

This study assessed an interferon-free regimen of this compound and ritonavir-boosted danoprevir with or without ribavirin in treatment-naïve HCV genotype 1 patients.

| Patient Population | Treatment Regimen | Treatment Duration | SVR24 Rate |

| Genotype 1a | This compound + Danoprevir/r + Ribavirin | 24 weeks | 25.0% |

| Genotype 1b | This compound + Danoprevir/r + Ribavirin | 24 weeks | 63.6% |

| Overall | This compound + Danoprevir/r + Ribavirin | 24 weeks | 37.9% |

Data sourced from the INFORM-SVR study. The study noted that virologic breakthrough and relapse were often associated with danoprevir-resistant virus.

JUMP-C and PROPEL Studies: this compound with Peginterferon and Ribavirin

These studies evaluated this compound in combination with Peg-IFN/RBV in treatment-naïve patients with HCV genotype 1 or 4.

| Study | This compound Dose | IL28B Genotype | Rapid Virologic Response (RVR) at Week 4 | Complete Early Virologic Response (cEVR) at Week 12 |

| JUMP-C & PROPEL | 500 mg BID | CC | 64.3% | 100% |

| non-CC | 26.5% | 76.5% | ||

| 1000 mg BID | CC | 95.1% | 100% | |

| non-CC | 52.3% | 84.6% | ||

| Placebo | CC | 33.3% | 80.6% | |

| non-CC | 5.7% | 28.6% |

Data sourced from a pooled analysis of the JUMP-C and PROPEL studies.

Experimental Protocols

In-Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method to assess the in-vitro antiviral synergy of this compound with another antiviral agent using an HCV replicon system.

Objective: To determine if the combination of this compound and a partner drug results in synergistic, additive, or antagonistic antiviral activity.

Materials:

-

HCV replicon-harboring cells (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound and partner antiviral agent

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cytotoxicity assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Dilution Preparation:

-

Prepare serial dilutions of this compound and the partner drug in cell culture medium. Typically, a 7x7 or 10x10 matrix of concentrations is prepared, spanning the expected IC50 values of each drug.

-

Include wells with each drug alone and untreated control wells.

-

-

Drug Addition: Remove the old medium from the cell plates and add the drug dilutions. Each well will contain a unique combination of concentrations of the two drugs.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity in each well according to the manufacturer's protocol. Luciferase activity is proportional to HCV RNA replication.

-

-

Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to ensure that the observed reduction in luciferase activity is not due to cell death.

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration and combination relative to the untreated controls.

-

Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate synergy scores. The Fractional Inhibitory Concentration (FIC) index is commonly used for the Loewe additivity model.

-

FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)

-

FIC ≤ 0.5 indicates synergy.

-

0.5 < FIC ≤ 4 indicates an additive effect.

-

FIC > 4 indicates antagonism.

-

-

Caption: Workflow for the in-vitro checkerboard synergy assay.

Clinical Trial Protocol for Combination Therapy (Representative)

This protocol provides a representative framework for a clinical trial evaluating an oral combination therapy including this compound for chronic HCV infection.

Title: A Phase 3, Randomized, Open-Label Study to Evaluate the Efficacy and Safety of this compound in Combination with [Partner DAA(s)] in Treatment-Naïve Adults with Chronic Hepatitis C Virus Genotype [X] Infection.

Objectives:

-

Primary: To evaluate the SVR12 rate of the investigational regimen.

-

Secondary: To assess the safety and tolerability of the regimen, to evaluate virologic response at other time points, and to characterize the emergence of resistance-associated substitutions (RASs) in patients with virologic failure.

Study Population:

-

Inclusion Criteria: Adult patients (18-70 years) with chronic HCV genotype [X] infection, HCV RNA > 10,000 IU/mL, treatment-naïve.

-

Exclusion Criteria: Decompensated cirrhosis, hepatocellular carcinoma, co-infection with HBV or HIV, prior treatment with any DAA.

Study Design:

-

Screening Phase (up to 4 weeks):

-

Informed consent.

-

Medical history and physical examination.

-

Baseline laboratory tests: HCV RNA quantification, HCV genotype, IL28B genotype, complete blood count, liver function tests, renal function tests.

-

Assessment of hepatic fibrosis (e.g., FibroScan or biopsy).

-

-

Treatment Phase (12 or 24 weeks):

-

Randomize eligible patients to treatment arms.

-

Dispense study medication.

-

Monitor for adverse events and medication adherence at regular intervals (e.g., weeks 2, 4, 8, 12).

-

On-treatment laboratory monitoring: HCV RNA at weeks 4 and end of treatment, safety labs as needed.

-

-

Follow-up Phase (24 weeks post-treatment):

-

Assess for SVR at 12 and 24 weeks post-treatment (HCV RNA quantification).

-

Monitor for any late-emerging adverse events.

-

Caption: A representative workflow for a clinical trial of this compound combination therapy.

Protocol for HCV RNA Quantification by Real-Time RT-PCR

Objective: To accurately measure the amount of HCV RNA in patient plasma or in in-vitro samples.

Materials:

-

Plasma or cell culture supernatant

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

One-step RT-qPCR master mix

-

HCV-specific primers and probe (targeting the 5' untranslated region)

-

Real-time PCR instrument

-

HCV RNA standards for quantification

Procedure:

-

RNA Extraction: Extract viral RNA from 150-500 µL of plasma or supernatant according to the manufacturer's protocol. Elute in a small volume (e.g., 60 µL).

-

RT-qPCR Reaction Setup:

-

Prepare a master mix containing the RT-qPCR buffer, dNTPs, primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.

-

Add a defined volume of the extracted RNA to each well of a PCR plate.

-

Include a standard curve of known HCV RNA concentrations and no-template controls.

-

-

Real-Time PCR Cycling:

-

Perform reverse transcription (e.g., 50°C for 10 minutes).

-

Perform initial denaturation (e.g., 95°C for 5 minutes).

-

Perform 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

-

-

Data Analysis:

-

Generate a standard curve by plotting the Ct values of the standards against the logarithm of their concentrations.

-

Determine the HCV RNA concentration in the unknown samples by interpolating their Ct values from the standard curve.

-

Resistance Testing

The emergence of drug resistance is a key consideration in antiviral therapy. While this compound has a high barrier to resistance, monitoring for resistance-associated substitutions (RASs) is important, especially in patients who fail therapy. The S282T mutation in NS5B is a known RAS for this compound, although it has been rarely observed in clinical trials.[7] RASs to partner drugs, such as those for NS3/4A protease inhibitors, are more common.

Protocol for Genotypic Resistance Testing by Sanger Sequencing:

-